molecular formula C12H15FO3 B7902495 Ethyl 4-(3-fluoro-phenoxy)butanoate

Ethyl 4-(3-fluoro-phenoxy)butanoate

Cat. No. B7902495
M. Wt: 226.24 g/mol
InChI Key: UJOSCSUZMDVWFU-UHFFFAOYSA-N
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Patent
US09187483B2

Procedure details

A mixture of 3-fluorophenol (10.0 g, 89.2 mmol), ethyl-4-bromobutanoate (21.5 g, 110 mmol), potassium carbonate (17.3 g, 125 mmol) and 100 mL of N,N-dimethylformamide was stirred and heated at 100° C. under nitrogen for 16 hours. The reaction mixture was cooled and partitioned between ethyl acetate and water. The aqueous portion was separated and extracted with 2×50 mL of ethyl acetate. The combined organic extracts were washed with 3×50 mL of water and 1×50 mL of brine and dried over sodium sulfate. The organic solution was concentrated and the residue was purified via flash chromatography on a silica gel column (95:5 hexane:ethyl acetate) to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.18 (t, J=7.12 Hz, 3H) 1.91-2.00 (m, 2H) 2.44 (t, J=7.29 Hz, 2H) 4.00 (t, J=6.44 Hz, 2H) 4.07 (q, J=7.12 Hz, 2H) 6.71-6.82 (m, 3H) 7.25-7.34 (m, 1H); MS (DCI+) m/z 244.1 [M+NH4]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH2:9]([O:11][C:12](=[O:17])[CH2:13][CH2:14][CH2:15]Br)[CH3:10].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][CH2:15][CH2:14][CH2:13][C:12]([O:11][CH2:9][CH3:10])=[O:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Name
Quantity
21.5 g
Type
reactant
Smiles
C(C)OC(CCCBr)=O
Name
Quantity
17.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The aqueous portion was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×50 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with 3×50 mL of water and 1×50 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified via flash chromatography on a silica gel column (95:5 hexane:ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OCCCC(=O)OCC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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